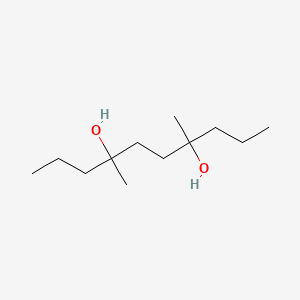

4,7-Dimethyldecane-4,7-diol

Description

Structure

3D Structure

Properties

CAS No. |

6339-20-4 |

|---|---|

Molecular Formula |

C12H26O2 |

Molecular Weight |

202.33 g/mol |

IUPAC Name |

4,7-dimethyldecane-4,7-diol |

InChI |

InChI=1S/C12H26O2/c1-5-7-11(3,13)9-10-12(4,14)8-6-2/h13-14H,5-10H2,1-4H3 |

InChI Key |

VGRYQTVSPZCCQK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(CCC(C)(CCC)O)O |

Origin of Product |

United States |

Advanced Synthetic Strategies for 4,7 Dimethyldecane 4,7 Diol

Historical and Contemporary Methodologies for the Construction of 1,4-Diols

The construction of the 1,4-diol motif is a fundamental challenge in organic synthesis, and numerous methods have been developed over the years. Historically, these approaches often relied on the reduction of 1,4-dicarbonyl compounds or the derivatization of existing hydrocarbon chains.

Contemporary methods have expanded this repertoire significantly, offering greater efficiency and functional group tolerance. A prominent modern strategy involves the hydrogenation of diesters of corresponding dicarboxylic acids. For instance, a succinic acid ester can be reduced to form 1,4-butanediol. wikipedia.org Another powerful approach begins with readily available 1-alkenes, which can be converted into 1,4-diols through a sequence involving the installation of a directing group, iridium-catalyzed C-H silylation, and subsequent oxidation. researchgate.net Furthermore, the dihydroxylation of alkenes, a classic transformation, has been refined with modern catalytic systems to afford vicinal (1,2) diols, and variations of these methods can be adapted for the synthesis of 1,4-diols. organic-chemistry.orgchemistrysteps.com The reduction of 1,4-diketones using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) remains a straightforward and widely used method. chemistrysteps.com

Table 1: Comparison of General 1,4-Diol Synthetic Methods

| Method | Starting Material | Typical Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Reduction of 1,4-Diketones | 1,4-Diketone | NaBH₄, LiAlH₄, H₂/Catalyst | High yields, readily available starting materials. | Diketone synthesis can be multi-step. |

| Hydrogenation of Diesters | Dicarboxylic Acid Ester | H₂ with catalysts like Copper Chromite | Utilizes commodity chemicals. wikipedia.org | Requires high pressure and temperature. |

| Pinacol (B44631) Coupling | Ketone/Aldehyde | Reducing agents (e.g., Mg, SmI₂) | Forms symmetrical diols directly. aceorganicchem.com | Primarily forms 1,2-diols; requires adaptation for 1,4-diols. |

| Alkene Functionalization | 1-Alkene | Ir-catalysis, Silylation, Oxidation | Accesses diols from simple hydrocarbons. researchgate.net | Multi-step process involving directing groups. |

Chemo-, Regio-, and Stereoselective Approaches to Symmetrically Substituted Tertiary Diol Synthesis

The synthesis of a specific molecule like 4,7-Dimethyldecane-4,7-diol introduces significant challenges related to selectivity. Because it is a symmetrical tertiary diol, the synthetic method must be able to construct two identical tertiary alcohol centers.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this context, it involves ensuring that the reagents selectively target the carbonyl precursors without reacting with other parts of the molecule.

Regioselectivity is the control of where the reaction occurs. For a 1,4-diol, the hydroxyl groups must be placed at the correct carbon positions.

Stereoselectivity involves controlling the three-dimensional orientation of the newly formed stereocenters at C4 and C7, leading to specific diastereomers.

Achieving high levels of selectivity is paramount for an efficient synthesis that avoids the formation of complex product mixtures and costly purification steps. mdpi.comrsc.org

Organometallic reagents, particularly Grignard (R-MgX) and organolithium (R-Li) reagents, are fundamental tools for carbon-carbon bond formation and the synthesis of alcohols. libretexts.org These reagents feature a highly polarized carbon-metal bond, rendering the carbon atom strongly nucleophilic and basic. uoanbar.edu.iq Their reaction with carbonyl compounds is a cornerstone of alcohol synthesis. Specifically, the addition of a Grignard or organolithium reagent to a ketone is a classic and highly effective method for producing tertiary alcohols. uoanbar.edu.iqlibretexts.orgyoutube.com This reactivity is directly applicable to the synthesis of this compound.

A highly convergent and logical approach to synthesizing this compound is through the double addition of a methyl organometallic reagent to a 1,4-diketone precursor, namely decane-4,7-dione. In this reaction, two equivalents of a reagent such as methylmagnesium bromide (CH₃MgBr) or methyllithium (CH₃Li) are added to the diketone. Each carbonyl group undergoes nucleophilic attack by the methyl carbanion, followed by protonation during an aqueous workup, to yield the two tertiary alcohol functional groups. libretexts.orglibretexts.org

The reaction proceeds via a tetrahedral intermediate at each carbonyl site. Careful control of reaction conditions, such as low temperature and slow addition of the organometallic reagent, is often necessary to prevent side reactions, such as enolization of the diketone.

Table 2: Illustrative Conditions for Grignard Synthesis of a Tertiary Diol

| Diketone Substrate | Organometallic Reagent | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|

| Decane-4,7-dione | Methylmagnesium bromide | Diethyl ether or THF | 0 to r.t. | This compound |

| Decane-4,7-dione | Methyllithium | Diethyl ether | -78 to r.t. | This compound |

While the direct double addition to a diketone is straightforward, symmetrical diols can also be assembled through strategies that build the molecule in a more stepwise or sequential manner. One such powerful method involves the reaction of an ester with an excess of an organometallic reagent. For example, a dicarboxylic acid ester like diethyl succinate can react with more than two equivalents of a Grignard reagent. The first two equivalents perform a nucleophilic acyl substitution to generate a 1,4-diketone in situ. This diketone is highly reactive and immediately undergoes a second addition with two more equivalents of the Grignard reagent to form the symmetrical tertiary diol. uoanbar.edu.iq This one-pot process effectively combines the synthesis of the diketone and its conversion to the diol.

Another classical approach for creating symmetrical 1,2-diols, the Pinacol coupling reaction, can be conceptually adapted. This reaction involves the reductive coupling of two ketone molecules to form a symmetric diol. aceorganicchem.com For a 1,4-diol like this compound, this would require a more complex intramolecular coupling of a precursor containing two appropriately spaced ketone functionalities.

This compound possesses two chiral centers at the C4 and C7 positions. This gives rise to three possible stereoisomers: a pair of enantiomers ((4R,7R) and (4S,7S)) and an achiral meso compound (4R,7S). The selective synthesis of a single desired stereoisomer requires asymmetric catalysis, a field focused on using chiral catalysts to influence the stereochemical outcome of a reaction. scispace.comacs.org

While the direct asymmetric synthesis of 1,4-diols is less common than that of 1,2- or 1,3-diols, the principles are transferable. nih.govrsc.org Key strategies could include:

Asymmetric Hydrogenation: The enantioselective or diastereoselective reduction of the precursor diketone (decane-4,7-dione) using a chiral catalyst, often based on rhodium or ruthenium complexed with chiral phosphine ligands.

Asymmetric Dihydroxylation: While typically used for making 1,2-diols from alkenes, variations of this chemistry, like asymmetric ring-opening of cyclic precursors, can be employed to generate chiral diols. nih.gov

Enzyme-Catalyzed Reactions: Biocatalysts, such as reductases, can exhibit exquisite stereoselectivity in the reduction of diketones, providing access to specific stereoisomers of the diol. researchgate.net

The success of catalytic asymmetric synthesis hinges on the design of the chiral catalyst. chemrxiv.org These catalysts create a three-dimensional chiral environment that forces the substrate to bind and react in a specific orientation, leading to the preferential formation of one enantiomer over the other. nih.gov

Many of the most successful chiral catalysts are composed of a metal center coordinated to a chiral organic ligand. alfachemic.com

Axially Chiral Biaryl Diols: Ligands such as BINOL (1,1'-bi-2-naphthol) and its derivatives are highly effective in a vast range of asymmetric transformations. nih.govsigmaaldrich.com Their C₂-symmetry and tunable steric and electronic properties allow for the creation of a well-defined chiral pocket around the metal center.

TADDOLs: These tartaric acid-derived diols are another class of "privileged" ligands used extensively in asymmetric synthesis, including nucleophilic additions to carbonyls. sigmaaldrich.com

Chiral Phosphines: Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are crucial for many asymmetric hydrogenation and hydrosilylation reactions, providing high enantioselectivities in the synthesis of chiral alcohols. acs.org

The design of these catalysts involves a deep understanding of reaction mechanisms and non-covalent interactions between the catalyst, substrate, and reagents to achieve high levels of stereocontrol. researchgate.net

Table 3: Common Chiral Ligand Families for Asymmetric Synthesis

| Ligand Family | Structural Feature | Typical Metal | Applicable Reactions |

|---|---|---|---|

| BINOL | Axially chiral biaryl diol | Ti, Al, Zn, B | Allylation, Carbonyl Addition, Diels-Alder nih.gov |

| TADDOL | C₂-symmetric diol from tartaric acid | Ti, Mg, Zn | Carbonyl Addition, Cycloadditions sigmaaldrich.com |

| BINAP | Axially chiral bisphosphine | Ru, Rh | Asymmetric Hydrogenation acs.org |

| Salen | Schiff base macrocycle | Co, Mn, Cr | Epoxidation, Ring-Opening |

Catalytic Asymmetric Synthesis of Chiral this compound Diastereomers

Diastereoselective Control in Multi-Step Syntheses

Achieving control over the relative stereochemistry of the two stereocenters (C4 and C7) in this compound is paramount, as different diastereomers can possess distinct physical and chemical properties. Multi-step syntheses allow for the sequential introduction of chiral centers, where the stereochemistry of the first center directs the formation of the second.

A plausible strategy involves the stereoselective addition of organometallic reagents to a ketone precursor. For instance, a multi-step synthesis could be designed around the diastereoselective addition of a propyl Grignard reagent to a δ-hydroxy ketone. The stereochemical outcome of such additions can be influenced by chelation control, where a Lewis acid coordinates to both the carbonyl oxygen and the existing hydroxyl group, forcing the nucleophile to attack from a specific face of the molecule. Lanthanide salts, such as lanthanum chloride (LaCl₃), have proven effective in mediating these types of diastereoselective additions to ketones, proceeding through a 1,3-chelated intermediate to achieve high levels of stereocontrol. acs.orgacs.org

Table 1: Effect of Reagents on Diastereoselectivity in Nucleophilic Additions to Ketones

| Nucleophile | Lewis Acid Promoter | Typical Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| Alkyl Grignard | LaCl₃·2LiCl | >95:5 | acs.org |

| Alkyllithium | LaCl₃·2LiCl | >95:5 | acs.org |

| Vinyl Grignard | LaCl₃·2LiCl | ~80:20 | acs.org |

This approach allows for the construction of the diol backbone with a predictable spatial arrangement of the methyl and hydroxyl groups.

Modern Organocatalytic and Metal-Catalyzed Transformations for Diol Construction

The construction of diols has been significantly advanced by the development of modern catalytic methods, which offer high selectivity and efficiency under mild conditions.

Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive metals. Chiral diols themselves, such as BINOL and TADDOL derivatives, have been widely used as organocatalysts to induce enantioselectivity. nih.gov For the synthesis of a precursor to this compound, an asymmetric aldol reaction catalyzed by a proline-derived organocatalyst could be used to create a chiral β-hydroxy ketone, which can then be stereoselectively reduced to the corresponding 1,3-diol. acs.org

Metal-Catalyzed Transformations offer a broad range of possibilities for C-C and C-O bond formation. mdpi.com Transition metals like rhodium, palladium, and platinum are used in catalytic enantioselective diboration of alkenes, which, after oxidation, yield 1,2-diols. organic-chemistry.org A particularly relevant modern approach for a structure like this compound would be the selective oxidation of unactivated C(sp³)–H bonds. nih.gov An iridium-catalyzed C-H silylation of an unactivated δ-C(sp³)-H bond, directed by a chelating auxiliary group, can produce a silolane intermediate. nih.gov Subsequent oxidation of the C-Si bonds affords the target 1,4-diol with high regioselectivity. nih.gov

Table 2: Comparison of Modern Catalytic Systems for Diol Synthesis

| Catalytic System | Catalyst Type | Transformation | Key Advantages |

|---|---|---|---|

| Organocatalysis | Proline derivatives | Asymmetric Aldol Reaction | Metal-free, high enantioselectivity, mild conditions. acs.org |

| Metal Catalysis | Iridium complexes | δ-C(sp³)–H Silylation/Oxidation | High regioselectivity for unactivated C-H bonds. nih.gov |

| Metal Catalysis | Rhodium/(S)-Quinap | Enantioselective Diboration | Access to enantioenriched 1,2-diols from simple alkenes. organic-chemistry.org |

Biocatalytic and Enzymatic Routes to Enantiopure Aliphatic Diols, Applicable to this compound

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations with exceptional selectivity under mild, environmentally benign conditions. This approach is particularly powerful for producing enantiopure compounds.

Several classes of enzymes are applicable to the synthesis of chiral aliphatic diols. Cytochrome P450 monooxygenases (CYP450s) are capable of performing selective oxyfunctionalization of C-H bonds. semanticscholar.org These enzymes can hydroxylate alkanes and fatty acids with high regioselectivity, making them ideal candidates for converting a precursor like 4,7-dimethyldecane directly into the corresponding diol. semanticscholar.orgnih.gov Some CYP450s have been shown to accept alkanes like n-octane and n-decane, producing non-vicinal diols through sequential oxygenation. nih.gov

Another strategy involves a two-step enzymatic cascade. A lyase can first catalyze a carboligation step to form a keto-alcohol intermediate, which is then reduced by an oxidoreductase to the final vicinal diol with high chiral purity. rwth-aachen.de Furthermore, epoxide hydrolases can be used for the enantioconvergent hydrolysis of racemic epoxides to yield enantiopure 1,2-diols. rsc.org Lipases are also widely used for the kinetic resolution of racemic diol esters to produce enantiopure diols and their corresponding esters. researchgate.net

Table 3: Enzymatic Approaches for the Synthesis of Aliphatic Diols

| Enzyme Class | Transformation | Substrate Type | Key Advantages |

|---|---|---|---|

| Cytochrome P450s | Regioselective C-H Hydroxylation | Alkanes, Fatty Alcohols | Direct oxidation of unactivated C-H bonds. semanticscholar.orgnih.gov |

| Lyases & Oxidoreductases | Ligation & Reduction Cascade | Aldehydes | Modular synthesis of various vicinal diols. rwth-aachen.de |

| Epoxide Hydrolases | Enantioconvergent Hydrolysis | Racemic Epoxides | High yield and enantiopurity for 1,2-diols. rsc.org |

Optimization of Reaction Conditions and Process Intensification in this compound Production

Process intensification (PI) involves designing innovative equipment and methods to achieve dramatic improvements in chemical process performance, leading to smaller, cleaner, safer, and more energy-efficient production. chemcopilot.comsphinxsai.com The goals of PI include shrinking equipment size, reducing capital costs, lowering energy consumption, and minimizing waste. chemcopilot.comyoutube.com

For the production of this compound, several PI strategies can be envisioned.

Microreactors: Performing exothermic reactions, such as Grignard additions or hydrogenations, in continuous flow microreactors can significantly improve heat and mass transfer. This leads to better temperature control, increased safety (by minimizing the inventory of hazardous materials), reduced reaction times, and higher product purity. sphinxsai.com

Reactive Distillation: If any step in the synthesis involves a reversible reaction where one of the products is more volatile (e.g., formation of a protecting group with the release of water), reactive distillation can be employed. This technique combines reaction and separation into a single unit, continuously removing the product to drive the equilibrium forward, thereby increasing conversion and reducing energy consumption. youtube.com

Table 4: Comparison of Conventional vs. Intensified Process Technologies

| Process Step | Conventional Technology | Intensified Technology | Key Benefits of Intensification |

|---|---|---|---|

| Grignard Reaction | Batch Reactor | Continuous Flow Microreactor | Improved safety, better temperature control, higher yield. sphinxsai.com |

| Hydrogenation | Batch Reactor with Slurry Catalyst | Packed-Bed Catalytic Reactor | Enhanced catalyst lifetime, easier product separation. |

| Acetal Protection | Batch Reactor with Dean-Stark Trap | Reactive Distillation | Increased conversion, energy savings, reduced equipment. youtube.com |

Integration of Green Chemistry Principles and Sustainable Practices in Diol Synthesis

The synthesis of this compound can be designed to be more sustainable by adhering to the 12 Principles of Green Chemistry. These principles provide a framework for reducing the environmental impact of chemical processes. nih.gov

Prevention: It is better to prevent waste than to treat it. MCRs and high-yield catalytic reactions are prime examples of waste prevention.

Atom Economy: Synthetic methods should maximize the incorporation of all materials into the final product. Addition reactions, such as dihydroxylation or catalytic C-H functionalization, generally have higher atom economies than multi-step routes involving protecting groups.

Less Hazardous Chemical Syntheses: Biocatalytic routes operate under mild aqueous conditions, avoiding harsh reagents and byproducts.

Designing Safer Chemicals: This principle focuses on the final product's properties.

Safer Solvents and Auxiliaries: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical CO₂, or bio-based solvents reduces environmental impact. jddhs.com Solvent-free reactions are an ideal goal. jddhs.com

Design for Energy Efficiency: Using catalysts (organo-, metal-, or bio-) allows reactions to proceed at lower temperatures and pressures. Microwave-assisted synthesis or flow chemistry can also reduce energy requirements. jddhs.com

Use of Renewable Feedstocks: Whenever possible, starting materials should be derived from renewable resources rather than depleting fossil fuels. nih.gov

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it adds steps and generates waste. Direct C-H functionalization is an excellent strategy to minimize derivatization.

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled.

Design for Degradation: Chemical products should be designed to break down into innocuous products at the end of their function.

Real-time Analysis for Pollution Prevention: In-process monitoring can prevent the formation of byproducts and ensure process safety.

Inherently Safer Chemistry for Accident Prevention: Choosing less hazardous materials and reaction conditions, such as using water as a solvent or operating in a microreactor, minimizes the potential for accidents. nih.gov

Table 5: Application of Green Chemistry Principles to Diol Synthesis Strategies

| Green Chemistry Principle | Relevant Synthetic Strategy | Rationale |

|---|---|---|

| Atom Economy | Multi-Component Reactions (MCRs) | Combines multiple molecules into one product with minimal byproducts. frontiersin.org |

| Catalysis | Organo-, Metal-, & Biocatalysis | Replaces stoichiometric reagents, enabling high efficiency and selectivity. |

| Reduce Derivatives | Direct C-H Functionalization | Avoids the need for protecting groups and pre-functionalization steps. nih.gov |

| Safer Solvents | Biocatalysis in Aqueous Media | Eliminates the need for hazardous organic solvents. jddhs.com |

| Energy Efficiency | Flow Chemistry/Microreactors | Improves heat transfer, allowing for faster reactions at controlled temperatures. jddhs.com |

Stereochemical Elucidation and Control in 4,7 Dimethyldecane 4,7 Diol

Principles of Stereoisomerism, Enantiomerism, and Diastereomerism in Branched Aliphatic 1,4-Diols with Two Chiral Tertiary Carbons

Branched aliphatic 1,4-diols with two chiral tertiary carbons, such as 4,7-dimethyldecane-4,7-diol, can exist as multiple stereoisomers. The maximum number of possible stereoisomers can be determined by the 2^n rule, where 'n' is the number of chiral centers. With two chiral centers, a maximum of four stereoisomers can exist. youtube.com

These stereoisomers can be classified into two main categories: enantiomers and diastereomers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. oregonstate.edumasterorganicchemistry.com For this compound, this means that if one enantiomer has an (R,R) configuration at its chiral centers, its corresponding enantiomer will have an (S,S) configuration. Enantiomers possess identical physical and chemical properties in an achiral environment but exhibit different interactions with other chiral molecules and with plane-polarized light. researchgate.net

Diastereomers are stereoisomers that are not mirror images of each other. oregonstate.edumasterorganicchemistry.com In the case of a molecule with two chiral centers, diastereomers arise when one chiral center has the same configuration while the other is different. For example, the (R,S) and (S,R) stereoisomers of this compound are diastereomers of the (R,R) and (S,S) forms. Unlike enantiomers, diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which can allow for their separation by techniques like chromatography.

In some instances, a molecule with multiple chiral centers may be achiral if it possesses an internal plane of symmetry. Such a compound is referred to as a meso compound. youtube.com For this compound, if the substituents on the chiral carbons are identical, a meso form ((R,S) or (S,R)) could exist.

The specific spatial arrangement of the atoms, or stereochemistry, of these diols is crucial in various applications, and its determination requires specialized analytical techniques. nih.govnih.gov

Table 1: Possible Stereoisomers of this compound

| Stereoisomer | Configuration at C4 | Configuration at C7 | Relationship |

|---|---|---|---|

| 1 | R | R | Enantiomer of 2 |

| 2 | S | S | Enantiomer of 1 |

| 3 | R | S | Diastereomer of 1 & 2 |

This table is a generalized representation and the existence of a meso compound would reduce the total number of unique stereoisomers.

Advanced Methodologies for Absolute and Relative Configuration Assignment of this compound

Determining the precise three-dimensional arrangement of atoms in stereoisomers of this compound requires sophisticated analytical methods. These techniques provide crucial information on both the relative stereochemistry (the orientation of one chiral center relative to another) and the absolute stereochemistry (the actual spatial orientation of the atoms).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including the determination of stereochemistry. rsc.orgrsc.org While standard NMR techniques can distinguish between diastereomers due to their different chemical environments, differentiating enantiomers requires the use of chiral auxiliary agents. wikipedia.org

To distinguish enantiomers by NMR, they must be converted into diastereomers by reaction with a Chiral Derivatizing Agent (CDA) . wikipedia.org These are enantiomerically pure reagents that react with the chiral diol to form a new compound with two chiral centers, resulting in a mixture of diastereomers. These diastereomers will exhibit distinct signals in the NMR spectrum, allowing for their quantification. nih.govscilit.com A well-known example of a CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). wikipedia.org The reaction of a racemic diol with a single enantiomer of a CDA produces a mixture of diastereomeric esters, which can then be analyzed by ¹H or ¹⁹F NMR. acs.org Other CDAs, such as those based on boric acid, have also been developed for the analysis of chiral diols. rsc.orgrsc.org

Alternatively, Chiral Solvating Agents (CSAs) can be used. acs.org CSAs are chiral compounds that form weak, transient diastereomeric complexes with the enantiomers of the analyte. acs.orgacs.org This interaction induces small chemical shift differences between the enantiomers in the NMR spectrum, allowing for their differentiation without chemical modification of the diol. researchgate.netnih.gov The choice of solvent can significantly impact the effectiveness of a CSA. researchgate.net

Table 2: Comparison of Chiral Derivatizing Agents and Chiral Solvating Agents

| Feature | Chiral Derivatizing Agents (CDAs) | Chiral Solvating Agents (CSAs) |

|---|---|---|

| Interaction | Covalent bond formation | Non-covalent, transient complexation |

| Sample Prep | Chemical reaction required | Simple mixing of analyte and agent |

| NMR Signal Separation | Large, due to diastereomer formation | Small, due to weak interactions |

| Potential Issues | Kinetic resolution, reaction byproducts | Weak interactions, solvent dependency |

Once diastereomers are formed (either through derivatization or solvation), various NMR techniques can be employed for their differentiation and structural elucidation.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide initial information about the different chemical environments of the protons and carbons in the diastereomers. The chemical shifts and coupling constants of specific nuclei will differ between diastereomers.

COSY (Correlation Spectroscopy): This 2D NMR technique identifies proton-proton (¹H-¹H) couplings within the molecule. It helps to establish the connectivity of the carbon skeleton by showing which protons are coupled to each other, typically through two or three bonds. libretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These 2D NMR experiments correlate the chemical shifts of protons directly attached to carbons. libretexts.orgustc.edu.cncolumbia.edu This provides a direct link between the proton and carbon skeletons of the molecule, aiding in the assignment of signals in both the ¹H and ¹³C spectra. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is another powerful 2D NMR technique that shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more). libretexts.orgustc.edu.cncolumbia.edu This is particularly useful for identifying long-range connectivities and piecing together the complete molecular structure, especially in complex molecules or where quaternary carbons are present. nih.gov

By combining these NMR techniques, a comprehensive picture of the molecular structure and stereochemistry of the diastereomers of this compound derivatives can be constructed.

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. rsc.orgtrinity.edu Since enantiomers interact differently with circularly polarized light, they produce mirror-image CD spectra. This makes CD spectroscopy a valuable tool for determining the absolute configuration of chiral compounds. rsc.orgnih.gov

The CD spectrum is highly sensitive to the three-dimensional structure of the molecule. trinity.edu By comparing the experimental CD spectrum of a diol to the spectra of known compounds or to spectra predicted by quantum chemical calculations, the absolute configuration of the chiral centers can be assigned. nih.gov The interaction of a chiral substrate with a chromophoric, CD-silent probe can also induce a characteristic CD signal, providing another avenue for stereochemical analysis. rsc.org

X-ray diffraction analysis of a single crystal provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov For this technique to be applicable, the diol or a suitable crystalline derivative must be prepared. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise positions of all atoms in the crystal lattice. researchgate.net

This method is particularly powerful as it provides an unambiguous assignment of the absolute configuration, which can then be used to calibrate other, more readily available spectroscopic methods like NMR and CD. researchgate.net While obtaining suitable crystals can be a limitation, the detailed structural information provided by X-ray crystallography is unparalleled. acs.org

Focused Review on this compound Remains Elusive Due to Lack of Specific Research

The inquiry into the stereoselective and enantioselective synthesis of this compound, including chiral pool and auxiliary-mediated approaches, yielded broad principles applicable to the synthesis of chiral diols in general rather than specific methodologies for the target compound. While the fundamental concepts for creating stereochemically defined molecules are well-established in organic chemistry, their direct application and documented outcomes for this compound are absent from the accessible scientific record.

Consequently, the construction of a detailed article focusing solely on the stereochemical aspects of this compound, complete with research findings and data tables as requested, cannot be fulfilled at this time. The necessary primary literature, which would form the basis of such an article, appears to be non-existent or not indexed in major scientific databases.

Further investigation into related compounds, such as 4,7-dimethyl-5-decyne-4,7-diol, an unsaturated analogue, also did not provide a clear pathway or relevant data that could be extrapolated to the saturated diol in a scientifically rigorous manner. The absence of specific research on this compound suggests it may not have been a focus of significant synthetic investigation or that such research remains unpublished.

Mechanistic Investigations of 4,7 Dimethyldecane 4,7 Diol Transformations

Elucidation of Reaction Mechanisms Governing Hydroxyl Group Reactivity in Tertiary 1,4-Diols

The reactivity of the hydroxyl groups in tertiary 1,4-diols like 4,7-dimethyldecane-4,7-diol is influenced by several factors, including steric hindrance and the potential for intramolecular interactions. The tertiary nature of the alcohol groups means they lack a hydrogen atom on the carbinol carbon, making them resistant to oxidation under many standard conditions. numberanalytics.comrutgers.edu

The mechanism of reactions involving the hydroxyl groups often begins with protonation of one of the oxygen atoms in the presence of an acid catalyst. This converts the poor leaving group (-OH) into a much better leaving group (-H₂O). youtube.com Following the departure of the water molecule, a tertiary carbocation is formed. youtube.com The stability of this carbocation is a key factor driving the reaction forward. While tertiary carbocations are generally stable, the presence of a second hydroxyl group at the 1,4-position can lead to unique intramolecular interactions and subsequent reaction pathways that differ from simpler tertiary alcohols.

The reactivity can also be influenced by the solvent and the specific reagents used. For instance, the use of reagents like thionyl chloride (SOCl₂) or phosphorus halides can convert the hydroxyl groups into better leaving groups, facilitating nucleophilic substitution reactions. rutgers.edu The mechanism in these cases involves the formation of an intermediate chlorosulfite ester or a phosphate (B84403) ester, which is then displaced by a nucleophile. rutgers.edu

Detailed Studies on Chemo- and Regioselective Functionalization and Derivatization

Achieving chemo- and regioselectivity in the functionalization of diols is a significant challenge in organic synthesis, particularly when the hydroxyl groups are of the same type, as in the symmetrical this compound. However, subtle differences in the steric and electronic environment can be exploited.

Methodologies for the selective functionalization of diols often involve the use of protecting groups or directing groups to differentiate the two hydroxyl moieties. nih.gov For instance, one hydroxyl group could be selectively protected, allowing the other to be functionalized, followed by deprotection. While direct selective functionalization of a symmetrical diol like this compound is inherently difficult, related studies on other diols provide insights. For example, in the context of 1,2-diols, selective oxidation of one hydroxyl group over the other has been achieved using palladium catalysts, where chelation of the diol to the metal center is a key step. stanford.edurug.nl

The regioselective ring-opening of cyclic ethers derived from diols is another strategy for achieving selective functionalization. mdpi.comresearchgate.net Although this compound is acyclic, the principles of controlling regioselectivity in related systems, such as the cleavage of epoxides, are relevant. mdpi.comresearchgate.net These reactions often proceed through transition states where the choice of catalyst and reaction conditions dictates which carbon-oxygen bond is broken. mdpi.com

| Functionalization Approach | Description | Potential Application to this compound |

| Monoprotection | One hydroxyl group is selectively protected, allowing the other to be functionalized independently. | A bulky protecting group could be introduced, potentially showing some selectivity due to steric factors, enabling monofunctionalization. |

| Directed Functionalization | A directing group is installed that guides a reagent to a specific hydroxyl group. nih.gov | A chiral directing group could potentially differentiate between the two prochiral hydroxyl groups. |

| Catalytic Differentiation | A catalyst, often a transition metal complex or an enzyme, selectively reacts with one hydroxyl group. rug.nlnih.gov | A chiral catalyst could enable enantioselective acylation or oxidation of one of the hydroxyl groups. |

Analysis of Intramolecular Cyclization and Rearrangement Pathways

The 1,4-disposition of the hydroxyl groups in this compound makes it a prime candidate for intramolecular cyclization reactions. Under acidic conditions, following the formation of a carbocation at one of the tertiary centers, the lone pair of electrons on the oxygen of the remaining hydroxyl group can act as an internal nucleophile. This can lead to the formation of a five-membered cyclic ether, specifically a substituted tetrahydrofuran.

The mechanism for this cyclization would involve:

Protonation of one hydroxyl group.

Loss of water to form a tertiary carbocation.

Nucleophilic attack by the second hydroxyl group onto the carbocation center.

Deprotonation to yield the cyclic ether product.

Rearrangement reactions are also possible, particularly the pinacol (B44631) rearrangement, although this is more characteristic of 1,2-diols. youtube.com However, under strongly acidic conditions and heat, skeletal rearrangements of the carbocation intermediate could occur to form more stable structures before or after cyclization. For instance, a methyl shift could occur if it leads to a more stabilized carbocation, though in the case of a tertiary carbocation, this is less common unless a more stable, resonance-stabilized carbocation can be formed. youtube.com In the context of related diols, rearrangements have been observed, driven by the formation of a more stable intermediate. nih.gov For example, α-ketol rearrangements are driven by the formation of a more favorable orientation of carbonyl groups. acs.org

Catalytic Cycle Analysis and Transition State Characterization in Organo- and Metal-Catalyzed Reactions Involving Diols

Catalysis plays a pivotal role in controlling the reactivity and selectivity of reactions involving diols. Both organocatalysts and metal-based catalysts have been employed for various transformations. nih.govrsc.org

Organocatalysis: Chiral diol-based catalysts, such as derivatives of BINOL and TADDOL, have been used to induce enantioselectivity in a variety of reactions. nih.gov While these are catalysts themselves, the principles of their action can be applied to reactions on a substrate like this compound. For instance, a chiral organocatalyst could be used to facilitate an enantioselective acylation or silylation of one of the two hydroxyl groups. The mechanism often involves the formation of hydrogen bonds between the catalyst and the substrate, creating a chiral environment that directs the incoming reagent to one specific site. nih.gov The transition state involves a well-organized assembly of the catalyst, substrate, and reagent. nih.gov

Metal-Catalysis: Transition metal catalysts are widely used for the oxidation, reduction, and functionalization of alcohols and diols. nih.govstanford.edunih.govacs.orgacs.org For example, palladium-catalyzed oxidation of diols often proceeds through a catalytic cycle involving:

Coordination of the diol to the metal center.

Formation of a metal alkoxide.

β-hydride elimination to form a carbonyl group and a metal hydride species. stanford.edu

Reductive elimination or re-oxidation of the metal to regenerate the active catalyst. stanford.edu

The structure of the transition state is crucial for determining the selectivity of the reaction. For instance, in the enantioselective synthesis of diols using nickel catalysts, the geometry of the ligand-metal complex dictates the stereochemical outcome. nih.govacs.org Computational studies, such as Density Functional Theory (DFT), are often used to model the transition states and understand the origins of selectivity. acs.org These studies can reveal key interactions, such as hydrogen bonding or steric repulsion, that stabilize one transition state over another. acs.org

In the context of this compound, a chiral metal catalyst could be used to achieve enantioselective cyclization or functionalization. The analysis of the catalytic cycle would involve identifying the resting state of the catalyst, the turnover-limiting step, and the geometry of the key transition states that determine the product distribution and stereochemistry.

Computational and Theoretical Studies on 4,7 Dimethyldecane 4,7 Diol

Quantum Mechanical (QM) Calculations for Electronic Structure, Stability, and Conformational Analysis

Quantum mechanical calculations are fundamental in elucidating the intrinsic properties of a molecule, independent of its environment. For 4,7-Dimethyldecane-4,7-diol, these calculations have been instrumental in understanding its electronic structure, inherent stability, and the preferred spatial arrangement of its atoms.

The electronic structure of a molecule is described by the distribution of its electrons, which dictates its chemical properties. ijcce.ac.ir Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity. researchgate.net For diols, the oxygen atoms' lone pairs significantly contribute to the HOMO, making them susceptible to electrophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability; a larger gap generally implies greater stability. researchgate.net

Conformational analysis of long-chain, flexible molecules like this compound is complex due to the large number of possible rotational isomers (conformers). Computational methods are employed to identify the low-energy conformers that are most likely to exist at equilibrium. sapub.org These studies reveal that intramolecular hydrogen bonding between the two hydroxyl groups can play a significant role in stabilizing certain conformations, leading to a more compact structure than a fully extended one. The interplay between steric hindrance from the methyl and isobutyl groups and the stabilizing effect of hydrogen bonding determines the most stable conformations.

The stability of different conformers can be quantified by their relative energies, calculated using quantum mechanical methods. These calculations help in understanding the equilibrium distribution of conformers and the energy barriers to rotation around the single bonds in the decane (B31447) backbone. sapub.org

Table 1: Calculated Electronic Properties of a Representative Diol

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.1 D | Reflects the overall polarity of the molecule, influencing its interactions. |

Note: The values in this table are representative for a generic tertiary diol and are intended for illustrative purposes. Actual values for this compound would require specific calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior, Solvent Effects, and Molecular Interactions

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov These simulations are crucial for understanding how this compound behaves in a realistic environment, such as in a solvent, and how it interacts with other molecules.

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. mdpi.com For this compound, these simulations can reveal how the molecule folds and changes its conformation in solution. The flexibility of the decane chain allows for a wide range of motions, which can be influenced by the surrounding solvent molecules.

The effect of the solvent on the conformation and behavior of the diol is a key area of investigation. In polar solvents like water, the hydroxyl groups of the diol can form hydrogen bonds with the solvent molecules. rsc.org This can disrupt the intramolecular hydrogen bonds that might be present in the gas phase or in nonpolar solvents. MD simulations can quantify the extent of solute-solvent hydrogen bonding and its impact on the diol's structure. nih.gov

Furthermore, MD simulations can be used to study the aggregation behavior of this compound. Due to its amphiphilic nature, with a hydrophobic hydrocarbon backbone and hydrophilic hydroxyl groups, this molecule may self-assemble in certain solvents to form micelles or other aggregates. Simulations can provide insights into the structure and stability of these aggregates. rsc.org

Application of Density Functional Theory (DFT) in Reaction Pathway Elucidation and Transition State Characterization

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of chemical reactions. acs.orgmdpi.com For reactions involving this compound, DFT calculations can be used to map out the entire reaction pathway, identify transition states, and determine the activation energies for different reaction steps. rsc.orgpku.edu.cn

A key reaction of tertiary diols is the pinacol (B44631) rearrangement, which occurs under acidic conditions. DFT calculations can elucidate the step-by-step mechanism of this rearrangement for this compound. This includes the initial protonation of a hydroxyl group, the formation of a carbocation intermediate, the migration of an alkyl group, and the final deprotonation to yield the product. By calculating the energies of all intermediates and transition states, the rate-determining step of the reaction can be identified. rsc.orgchemrxiv.org

DFT is also employed to understand the role of catalysts in reactions involving diols. For instance, in catalyzed oxidations or dehydrations, DFT can model the interaction of the diol with the catalyst, showing how the catalyst lowers the activation energy of the reaction. acs.orgresearchgate.net This provides valuable information for designing more efficient and selective catalysts.

Table 2: Calculated Activation Energies for a Hypothetical Reaction of a Tertiary Diol

| Reaction Step | Activation Energy (kcal/mol) | Description |

| Protonation of Hydroxyl Group | 5.2 | Initial fast and reversible step. |

| Water Elimination and Carbocation Formation | 25.8 | The rate-determining step of the reaction. |

| Alkyl Group Migration | 12.1 | Rearrangement of the carbocation intermediate. |

| Deprotonation to form Product | 3.5 | Final fast step to yield the product. |

Note: These values are hypothetical and serve to illustrate the type of information obtained from DFT calculations of a reaction pathway.

Predictive Modeling for Regioselectivity, Stereoselectivity, and Catalyst Design in Tertiary Diol Chemistry

Computational chemistry plays a crucial role in predicting the outcome of chemical reactions, particularly in terms of regioselectivity and stereoselectivity. nih.gov For a molecule like this compound, which has two equivalent hydroxyl groups, regioselectivity in a mono-functionalization reaction is not a primary concern. However, in reactions of unsymmetrical diols, predictive models can determine which hydroxyl group is more likely to react. researchgate.net

Stereoselectivity is a critical aspect of the chemistry of chiral molecules. While this compound itself is achiral, its reactions can generate chiral centers. Predictive modeling, often based on QM or DFT calculations, can be used to predict which stereoisomer will be the major product. This is particularly important in asymmetric synthesis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. acs.org

Computational methods are also at the forefront of catalyst design. mdpi.com By understanding the mechanism of a catalyzed reaction at a molecular level, new catalysts can be designed in silico to improve their activity, selectivity, and stability. For reactions involving tertiary diols, this could involve designing catalysts that are more efficient for the pinacol rearrangement or for selective oxidation reactions. Machine learning models, trained on data from computational and experimental studies, are also emerging as powerful tools for predicting the performance of new catalysts. nih.govchemrxiv.org

Coordination Chemistry of 4,7 Dimethyldecane 4,7 Diol

Ligand Properties of Tertiary 1,4-Diols in Metal Complexation

The coordination behavior of diols is largely dictated by the spatial arrangement of their hydroxyl groups and the nature of the substituents on the carbon backbone. Tertiary 1,4-diols, such as 4,7-dimethyldecane-4,7-diol, possess bulky alkyl groups that introduce significant steric considerations, alongside the electronic effects of the oxygen donor atoms.

Chelation Modes and Stability of Diol-Metal Adducts

Diols can coordinate to metal centers in several ways, including as a monodentate ligand (only one hydroxyl group binds) or, more commonly, as a bidentate chelating ligand where both hydroxyl groups bind to the same metal center, forming a stable ring structure. The 1,4-disposition of the hydroxyl groups in this compound allows for the formation of a thermodynamically favorable seven-membered chelate ring. The stability of these diol-metal adducts is influenced by various factors, including the nature of the metal ion, the solvent, and the presence of other ligands. researchgate.net

The formation of ternary complexes, where a diol and an auxiliary anion ligand coordinate to a divalent metal ion, has been studied in the gas phase. nih.gov These studies provide insight into the intrinsic binding affinities and dissociation characteristics of diol-metal complexes. nih.gov The stability of metal adducts can be quantified by their stability constants, which are influenced by the nature of the host metal chelate. researchgate.net The chelation of diols can result in the formation of five-membered rings for 1,2-diols, which is a common coordination mode. researchgate.net While this compound would form a larger ring, the principles of chelation and stability remain relevant.

Influence of Steric and Electronic Factors on Coordination Behavior

The coordination of ligands to metal centers is a delicate balance of steric and electronic effects. nih.govnih.gov In this compound, the presence of two tertiary alcohol functionalities, each with a methyl and a propyl group, as well as the ethyl groups on the backbone, creates a sterically demanding environment around the coordinating oxygen atoms. This steric bulk can influence the geometry of the resulting metal complex and may favor coordination to smaller, less sterically hindered metal centers or adopt geometries that minimize steric repulsion.

Electronically, the oxygen atoms of the hydroxyl groups are Lewis basic and readily donate electron density to a Lewis acidic metal center. The alkyl groups are electron-donating, which can increase the electron density on the oxygen atoms and enhance their donor capacity. However, the steric hindrance can counteract this electronic effect by making it more difficult for the ligand to approach the metal center. illinois.edu Studies on various metal complexes have shown that systematic changes to organic linkers can modulate electronic factors and fine-tune the electronic structures of the resulting materials. rsc.org The interplay of these steric and electronic factors ultimately dictates the stability, structure, and reactivity of the metal complexes formed with this compound. escholarship.org

Synthesis and Spectroscopic Characterization of Metal-Diolate Coordination Compounds

The synthesis of metal-diolate coordination compounds can be achieved through several routes. A common method involves the reaction of a metal salt with the diol ligand in a suitable solvent. researchgate.net For tertiary diols, deprotonation of the hydroxyl groups to form a diolate is often necessary to achieve strong coordination, which can be accomplished by using a base or by reacting with highly oxophilic metal precursors. iastate.edu

For instance, Group 4 metalloporphyrin diolate complexes have been synthesized by treating imido complexes with diols, or through metathetical reactions of dichlorometalloporphyrins with disodium pinacolate (a diolate). iastate.edu These methods could be adapted for the synthesis of complexes with this compound.

Once synthesized, the characterization of these coordination compounds is crucial to determine their structure and properties. A suite of spectroscopic techniques is typically employed for this purpose.

| Spectroscopic Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Confirms the coordination of the diol to the metal center by observing shifts in the O-H and C-O stretching frequencies. aristonpubs.comresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR provide information about the structure of the ligand in the complex and can indicate the symmetry of the complex in solution. iastate.edunih.gov |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the complex, which can help to determine the coordination geometry around the metal center. aristonpubs.comnih.gov |

| Mass Spectrometry | Determines the mass-to-charge ratio of the complex, confirming its composition. aristonpubs.com |

| X-ray Crystallography | Provides a definitive three-dimensional structure of the complex in the solid state, including bond lengths and angles. |

The characterization of various metal complexes has been successfully achieved using these techniques, providing detailed insights into their coordination environments. semanticscholar.orgmdpi.com

Role of this compound as a Chiral Ligand in Asymmetric Catalysis

This compound possesses two stereocenters at the C4 and C7 positions, making it a chiral molecule. Chiral ligands are of immense importance in asymmetric catalysis, where they can transfer their stereochemical information to a prochiral substrate, leading to the preferential formation of one enantiomer of the product. nih.gov Chiral diols, in particular, have been widely used as catalysts or as ligands for metal-based catalysts in a variety of enantioselective reactions. nih.govresearchgate.net

The application of chiral diols in asymmetric catalysis is extensive. They have been used in:

Asymmetric addition of diethylzinc to aldehydes : Chiral aminodiols derived from monoterpenes have been used as catalysts in this reaction to produce enantiomerically enriched secondary alcohols. mdpi.com

Asymmetric allylation reactions : Chiral diol catalysts have been employed in the enantioselective allylboration of ketones and imines. nih.gov

Asymmetric dihydroxylation of dienes : This transformation can lead to the formation of other chiral diols. nih.gov

Asymmetric epoxidation : A pyridinyl diol has been used to create a titanium(IV) complex as a model for asymmetric epoxidation catalysts. nih.gov

The effectiveness of a chiral ligand in asymmetric catalysis is often dependent on its structural and electronic properties. researchgate.net The specific stereochemistry and steric bulk of this compound could make it a promising candidate as a chiral ligand in various metal-catalyzed asymmetric transformations. acs.orgnih.govrsc.org

Investigations into Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Incorporating Diol Units

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. rsc.organu.edu.au Metal-organic frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.orgberkeley.edu Diols, with their two hydroxyl groups, can act as linkers in the construction of these complex architectures.

The ability of diols to bridge metal centers allows for the formation of one-, two-, or three-dimensional networks. The structure of the resulting supramolecular assembly or MOF is dependent on the coordination geometry of the metal ion and the length and flexibility of the diol linker. rsc.orgnih.gov While many MOFs are constructed from carboxylate-based linkers, the use of other functional groups, including diols, is an active area of research. nih.govacs.org

The incorporation of diol units into MOFs can impart specific properties to the material. For example, the uncoordinated functional groups of a diol linker could be modified to introduce catalytic sites. wikipedia.org The chirality of this compound could also be exploited to create chiral MOFs, which have potential applications in enantioselective separations and catalysis. The flexibility and steric profile of the diol linker can also influence the porosity and guest-adsorption properties of the resulting framework.

Polymer Chemistry and Materials Science Applications of 4,7 Dimethyldecane 4,7 Diol

4,7-Dimethyldecane-4,7-diol as a Bifunctional Monomer in Advanced Polymer Synthesis

This compound is a bifunctional monomer, meaning it has two reactive hydroxyl (-OH) functional groups. ncert.nic.in This allows it to react with other bifunctional monomers, such as dicarboxylic acids or diisocyanates, to form long polymer chains. The most significant structural feature of this diol is that both hydroxyl groups are tertiary. This steric hindrance around the reactive sites is expected to significantly influence its reactivity compared to primary or secondary diols.

In advanced polymer synthesis, the use of a monomer like this compound could be motivated by the desire to create polymers with unique architectures and properties. The bulky methyl and propyl groups attached to the carbons bearing the hydroxyl groups would likely lead to:

Reduced Reactivity: The steric hindrance would make it more difficult for other molecules to access the hydroxyl groups, potentially requiring more forcing reaction conditions (higher temperatures, more active catalysts) for polymerization.

Amorphous Polymers: The non-linear, bulky structure of the diol would disrupt chain packing and inhibit crystallization, leading to the formation of amorphous polymers with high glass transition temperatures (Tg).

Improved Solubility: The presence of alkyl side chains would increase the free volume and could enhance the solubility of the resulting polymers in organic solvents.

Enhanced Thermal and Hydrolytic Stability: The tertiary nature of the ester or urethane (B1682113) linkages formed could offer greater resistance to thermal degradation and hydrolysis compared to linkages derived from primary alcohols.

Investigation of Step-Growth Polymerization Mechanisms with Tertiary Diols (e.g., Polyesters, Polyurethanes, Polycarbonates)

Step-growth polymerization is the primary mechanism by which bifunctional monomers like diols and dicarboxylic acids react to form polymers. docbrown.info The reactivity of the functional groups is a key factor in these polymerizations.

Polyesters: The synthesis of polyesters typically involves the reaction of a diol with a dicarboxylic acid (or its derivative, like a dimethyl ester). docbrown.info For a tertiary diol like this compound, direct esterification with a dicarboxylic acid would be extremely slow and likely accompanied by side reactions like dehydration (elimination of water to form an alkene), especially at the high temperatures required. A more viable route would be transesterification with a dimethyl ester, often using specialized catalysts that can function under milder conditions. rsc.org

Polyurethanes: Polyurethanes are formed from the reaction of a diol with a diisocyanate. This reaction is generally very efficient. However, the reactivity of the hydroxyl group is crucial, following the order primary > secondary > tertiary. The reaction of this compound with a diisocyanate would be significantly slower than with common diols like 1,4-butanediol. libretexts.orglibretexts.org Catalysts, such as dibutyltin (B87310) dilaurate, would be essential to achieve a reasonable reaction rate and high molecular weight. cas.org The resulting polyurethane would have tertiary carbamate (B1207046) linkages, which could influence the material's properties.

Polycarbonates: Polycarbonates are typically synthesized by reacting a diol with phosgene (B1210022) or, more commonly today, by transesterification with a carbonate like diphenyl carbonate or dimethyl carbonate (DMC). researchgate.netslideshare.net The low reactivity of tertiary diols presents a significant challenge. Achieving high molecular weight polycarbonates would necessitate optimized reaction conditions and potentially novel catalytic systems to overcome the steric hindrance. researchgate.net

Controlled Polymerization Techniques Utilizing this compound to Tailor Polymer Architectures

Controlled polymerization techniques aim to produce polymers with well-defined molecular weights, low dispersity, and specific architectures. While challenging, these methods could theoretically be applied to tertiary diols.

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where a cyclic monomer is opened to form a linear polymer. libretexts.orgwikipedia.org This method is not directly applicable to this compound itself, as it is an acyclic monomer. However, the diol could be used as an initiator for the ROP of cyclic esters (lactones) or cyclic carbonates.

In this scenario, the two hydroxyl groups of the diol would initiate the polymerization of, for example, caprolactone, to form a three-arm star-shaped polymer with the diol at its core. The steric hindrance of the tertiary hydroxyl groups would again make initiation less efficient than with a primary diol, likely resulting in a slower polymerization rate. libretexts.org The choice of catalyst would be critical to facilitate the reaction. libretexts.org

Living polymerization is a type of chain polymerization where the ability of a growing polymer chain to terminate has been removed. There is no direct evidence in the searched literature of living polymerization methods being applied to this compound. The application of living polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) would require chemical modification of the diol to introduce polymerizable groups (e.g., acrylates). The unmodified diol itself is not suitable for these specific mechanisms.

Elucidation of Structure-Property Relationships in Novel Polymeric Materials Derived from this compound

The relationship between a polymer's structure and its macroscopic properties is a fundamental concept in materials science. slideshare.netnih.gov For polymers derived from this compound, the following relationships can be predicted:

| Structural Feature | Predicted Effect on Polymer Properties |

| Tertiary Ester/Urethane/Carbonate Linkages | Increased hydrolytic stability due to steric protection of the linkage. |

| Bulky Methyl and Propyl Side Groups | Disruption of polymer chain packing, leading to amorphous morphology. This prevents crystallization and results in transparent materials. |

| Restricted Bond Rotation | Increased chain stiffness, which would contribute to a higher glass transition temperature (Tg) compared to polymers made from linear diols. |

| Aliphatic Backbone | Good flexibility at the molecular level, though overall chain stiffness might be high. Lack of aromatic rings would result in poor UV resistance unless stabilizers are added. |

These properties could make such polymers suitable for applications requiring optical clarity, and thermal and hydrolytic stability, where high rigidity is also desired.

Development of Advanced Polymeric Architectures and Functional Materials Incorporating Tertiary Diol Moieties

The incorporation of tertiary diol units like this compound into polymer backbones can be a strategy for creating advanced materials. The bulky, branched structure is a tool for precisely controlling polymer architecture.

For instance, using this diol as a chain extender in polyurethane synthesis could lead to materials with a unique combination of hardness and thermal stability. In polyesters, its inclusion could create amorphous copolyesters with high Tg and improved processability.

Below is a hypothetical comparison of properties for polyesters synthesized from different diols with the same dicarboxylic acid, illustrating the potential impact of using a tertiary diol.

| Diol Monomer | Polymer Chain Structure | Expected Crystallinity | Expected Glass Transition Temp. (Tg) | Potential Application |

| 1,4-Butanediol | Linear | Semicrystalline | Low | Fibers, films |

| Isosorbide rsc.org | Rigid, Fused Rings | Amorphous | High | High-performance plastics, bottles |

| This compound | Branched, Flexible Backbone | Amorphous | Moderate to High | Coatings, adhesives, amorphous lenses |

Advanced Analytical Methodologies for 4,7 Dimethyldecane 4,7 Diol Characterization

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination, Fragmentation Analysis, and Isomer Differentiation

High-resolution mass spectrometry is a cornerstone in the analysis of 4,7-dimethyldecane-4,7-diol, providing an exceptionally accurate determination of its molecular mass. With a molecular formula of C12H26O2, the theoretical exact mass of this compound is 202.1933 g/mol . echemi.com HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure this mass with sub-part-per-million (ppm) accuracy, unequivocally confirming the elemental composition.

Furthermore, HRMS can aid in differentiating between structural isomers of this compound. While it cannot distinguish between stereoisomers, different structural arrangements would yield unique fragmentation patterns upon collision-induced dissociation (CID), allowing for their unambiguous identification.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C12H26O2 |

| Theoretical Exact Mass | 202.1933 g/mol echemi.com |

| Monoisotopic Mass | 202.1933 g/mol echemi.com |

Note: This table is based on theoretical calculations. Experimental data would be subject to the accuracy of the instrument used.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and Advanced 2D Techniques (COSY, NOESY, HMQC, HMBC) for Full Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound, including the determination of its stereochemistry. Although specific spectral data for this compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on its structure.

¹H NMR: The proton NMR spectrum would exhibit distinct signals for the different proton environments. The methyl protons at C1 and C10 would appear as a triplet, coupled to the adjacent methylene (B1212753) protons. The protons of the methyl groups at C4 and C7 would each appear as a singlet. The methylene protons along the decane (B31447) chain would show complex multiplets due to diastereotopicity and coupling with neighboring protons. The hydroxyl protons would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR: The carbon-13 NMR spectrum would show six unique carbon signals in the case of the meso compound and twelve signals for a racemic mixture of enantiomers, reflecting the molecule's symmetry. The carbons bearing the hydroxyl groups (C4 and C7) would resonate in the downfield region typical for tertiary alcohols (around 70-80 ppm). The methyl carbons would appear in the upfield region.

2D NMR Techniques:

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling network between protons, confirming the connectivity of the alkyl chain. For instance, correlations would be observed between the protons of the C2-C3, C5-C6, and C8-C9 methylene groups.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlation between each proton and the carbon to which it is attached, allowing for the unambiguous assignment of both ¹H and ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the through-space proximity of protons, which is essential for determining the relative stereochemistry of the two chiral centers at C4 and C7. For the different stereoisomers ( (4R,7R), (4S,7S), and the meso (4R,7S) form), distinct NOE patterns would be expected.

Advanced Chromatographic Techniques for Separation, Purity Assessment, and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating this compound from reaction mixtures, assessing its purity, and, crucially, for separating its stereoisomers to determine enantiomeric excess.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile compounds like this compound. The compound would be separated on a GC column, likely a non-polar or medium-polarity column, based on its boiling point and interactions with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, with its characteristic molecular ion and fragment ions, serves as a fingerprint for identification. While GC-MS is excellent for purity assessment and quantification, the separation of stereoisomers requires a chiral GC column.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-performance liquid chromatography is a versatile technique for the analysis and purification of this compound. For the critical task of separating the enantiomers and the meso form, HPLC with a chiral stationary phase (CSP) is the method of choice. nih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving chiral alcohols. windows.net The separation mechanism relies on the formation of transient diastereomeric complexes between the stereoisomers of the analyte and the chiral selector of the CSP, leading to different retention times. By using a suitable mobile phase, the enantiomeric excess of a sample can be accurately determined. researchgate.net

Table 2: Common Chiral Stationary Phases for Alcohol Separation

| CSP Type | Chiral Selector | Potential Application |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad enantioselectivity for a wide range of compounds, including alcohols. epa.gov |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Often complementary to cellulose-based phases for chiral separations. |

| Pirkle-type | (R,R)- or (S,S)-Whelk-O 1 | Effective for a variety of chiral compounds, including those with hydroxyl groups. |

Liquid Chromatography-Mass Spectrometry (LC-MS) with Post-Column Derivatization

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. For diols, a technique involving post-column derivatization can significantly enhance detection sensitivity and selectivity. nih.gov After the separation of the this compound isomers on an HPLC column, a derivatizing agent can be introduced into the eluent flow. nih.gov This agent would react specifically with the diol functional groups, forming a derivative that is more readily ionized and detected by the mass spectrometer. This approach is particularly useful for analyzing trace amounts of the compound in complex matrices. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. The broadness of this peak is due to hydrogen bonding. Strong C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations would appear in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The O-H stretching band is typically weak in Raman spectra. However, the C-C backbone vibrations and C-H stretching and bending modes would be clearly visible. For a crystalline sample, Raman spectroscopy can be particularly useful for studying the low-frequency modes that are sensitive to the crystal lattice structure and molecular conformation.

Table 3: Expected Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| O-H stretch (hydrogen-bonded) | 3200-3600 (broad) | IR |

| C-H stretch | 2850-3000 | IR, Raman |

| C-O stretch | 1000-1200 | IR |

| C-C stretch | 800-1200 | Raman |

Note: The exact positions of the peaks can vary depending on the physical state of the sample (solid, liquid, or solution) and intermolecular interactions.

Future Research Directions and Emerging Paradigms in 4,7 Dimethyldecane 4,7 Diol Chemistry

Innovations in Sustainable and Biorenewable Synthesis Routes for Tertiary Diols

The chemical industry's shift towards sustainability is fueling innovation in the synthesis of diols from renewable resources, moving away from traditional petroleum-based feedstocks. springernature.com The focus is on developing eco-friendly and economically viable pathways to compounds like 4,7-dimethyldecane-4,7-diol.

A primary strategy involves the conversion of biomass, such as cellulosic and starchy materials, into versatile platform molecules. google.com For instance, 5-hydroxymethylfurfural (B1680220) (HMF), derived from the dehydration of sugars like fructose (B13574) and glucose, is a key intermediate. nih.gov HMF and its derivatives can be transformed into a variety of furan-based monomers, including diols, through selective oxidation, reduction, and other catalytic processes. google.com A patented method describes the synthesis of tertiary diols from the reaction of excess methylmagnesium chloride with a furan-2,5-dicarboxylic acid (FDCA) diethyl ester, which itself is a biomass-derived platform chemical. google.com This approach highlights a viable route to tertiary diols from renewable feedstocks.

The development of fully bio-based polyesters, which requires monomers like diols to be sourced sustainably, is a significant driver for this research. springernature.com Although challenges remain in achieving high molecular weight polymers from certain bio-derived diols due to their lower reactivity compared to fossil-based counterparts, new synthesis strategies are being developed to overcome these limitations. springernature.com These advancements are crucial for producing a new generation of sustainable polymers with potentially superior properties. springernature.com

Table 1: Comparison of Biorenewable Feedstocks for Diol Synthesis

| Feedstock | Platform Molecule | Potential Diol Products | Key Advantages | Key Challenges |

| Cellulose (B213188)/Starch | Glucose, Fructose | 5-Hydroxymethylfurfural (HMF), 2,5-Furandicarboxylic acid (FDCA) | Abundant, renewable, potential for various functionalized diols. google.com | Multi-step conversions, purification challenges. springernature.com |

| Lignin | Phenolic Compounds | Aromatic diols | Utilization of waste biomass, potential for rigid polymers. | Complex structure, difficult to deconstruct selectively. |

| Vegetable Oils | Fatty Acids | Long-chain aliphatic diols | Source of long hydrocarbon chains, potential for flexible polymers. | Competition with food supply, functionalization can be complex. |

Design and Development of Next-Generation Catalytic Systems for Highly Enantioselective and Regioselective Transformations of Tertiary Diols

The presence of two sterically hindered tertiary alcohol groups in this compound makes its selective functionalization a significant synthetic challenge. Future progress hinges on the development of highly sophisticated catalytic systems capable of discriminating between enantiomers (enantioselectivity) and between different hydroxyl groups in more complex polyols (regioselectivity).

Enantioselective Transformations: The synthesis of chiral tertiary alcohols is a formidable task due to steric hindrance. nih.gov Catalytic asymmetric methods are highly sought after to produce enantiomerically pure compounds, which are crucial in pharmaceuticals and advanced materials. nih.govnih.gov Strategies such as the catalytic enantioselective alkylation of dioxanone enol ethers have shown promise for creating C(α)-tetrasubstituted hydroxyketones, which are precursors to tertiary diols. nih.gov The use of chiral catalysts, including organocatalysts and metal complexes, is central to these transformations. nih.gov For example, chiral diol-based organocatalysts like BINOL derivatives have been successfully used in the asymmetric allylboration of ketones to generate tertiary homoallylic alcohols with high enantioselectivity. nih.gov Enzymatic methods, utilizing lipases, also offer a powerful route for the kinetic resolution of racemic tertiary diols, providing access to enantiomerically pure building blocks. nih.gov

Regioselective Transformations: In polyols containing primary, secondary, and tertiary hydroxyl groups, selectively functionalizing one over the others is a major hurdle. rsc.org Catalyst-controlled regiodivergent oxidation is an emerging strategy that allows for the selective oxidation of either the less or more sterically hindered hydroxyl group in an unsymmetrical diol by choosing the appropriate catalyst. youtube.com This level of control is achieved through a deep understanding of non-covalent interactions between the catalyst and the substrate. rsc.org Borinic acid catalysts, for instance, can form a borinate intermediate with a diol, allowing for selective reaction at the less hindered hydroxyl group. rsc.org

Table 2: Emerging Catalytic Systems for Tertiary Diol Transformations

| Catalytic System | Transformation Type | Key Features | Potential Application for this compound |